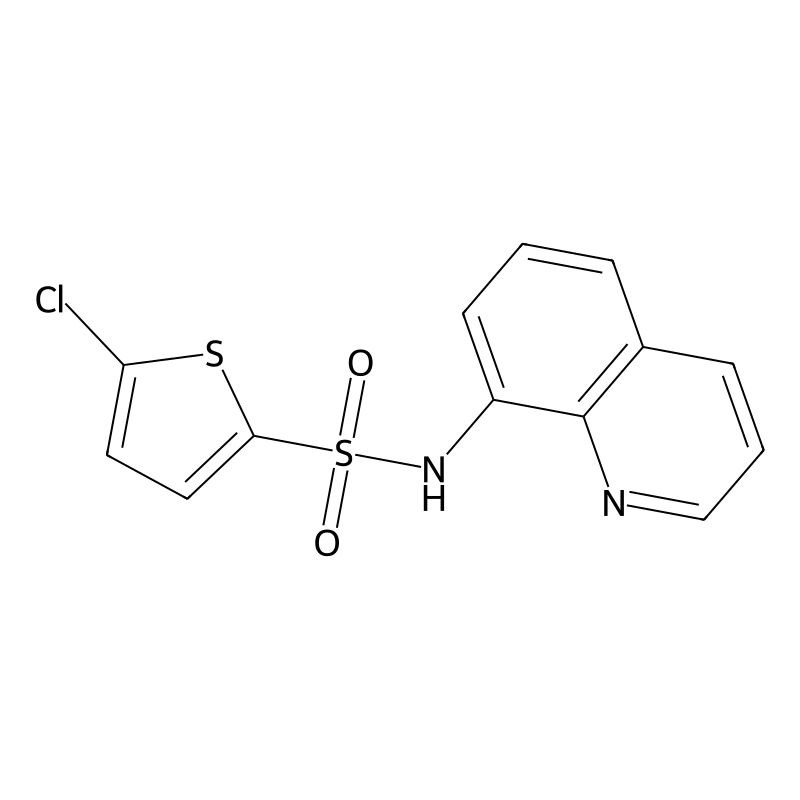

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a quinoline moiety, and a thiophene ring. The molecular formula for this compound is C₁₃H₉ClN₂O₂S₂, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and other biological activities .

- Oxidation: 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives with potential biological activities.

- Acid-Base Reactions: As a sulfonamide, it can participate in acid-base reactions due to the presence of the sulfonamide group, which can act as a weak acid.

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit various cancer cell lines. The compound shows promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells . Moreover, its structural components suggest potential antimicrobial properties, common among sulfonamides .

The synthesis of 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide typically involves several key steps:

- Formation of Thiophene Sulfonamide: The thiophene ring is first synthesized and then functionalized with a sulfonamide group.

- Chlorination: The introduction of the chlorine atom at the 5-position of the thiophene or quinoline ring is achieved through chlorination reactions.

- Coupling Reaction: A coupling reaction between the chlorinated thiophene and quinoline derivatives is performed to yield the final product.

These methods can vary based on the desired purity and yield but often utilize standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution .

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs due to its activity against cancer cell lines.

- Antimicrobial Agents: Its sulfonamide structure suggests efficacy against bacterial infections.

- Research Tool: Used in biochemical studies to investigate pathways involving quinoline and thiophene derivatives .

Interaction studies have shown that 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide can bind to specific biological targets involved in cell proliferation and apoptosis pathways. For instance, it has been shown to interact with proteins associated with cancer progression, potentially inhibiting oncogenic signaling pathways . Furthermore, studies indicate that this compound may affect gene expression related to cell cycle regulation and apoptosis induction in cancer cells .

Several compounds share structural similarities with 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | Similar structure with bromine | Exhibits different biological activity profiles |

| 2-thiophenesulfonamide | Contains a thiophene ring | Lacks quinoline moiety; primarily antibacterial |

| 4-chloro-N-(quinolin-7-yl)thiophene-2-sulfonamide | Different position of chlorine | May have distinct pharmacological effects |

The uniqueness of 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide lies in its specific combination of functional groups that contribute to its biological activity, particularly its potential anti-cancer properties compared to other similar compounds .

Multi-Step Condensation Approaches

The classical route to 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide involves sequential functionalization of precursor heterocycles. A representative five-step assembly begins with Suzuki coupling of 5-chlorothiophene-2-boronic acid with 8-aminoquinoline derivatives, followed by sulfonation using chlorosulfonic acid at -10°C to prevent over-sulfonation. Critical to this methodology is the protection-deprotection sequence for the quinoline amine group, typically employing tert-butoxycarbonyl (Boc) groups that are cleaved under acidic conditions post-sulfonamide formation.

Key challenges in traditional synthesis include:

- Limited regioselectivity during thiophene sulfonation (typically 65-72% yield)

- Thermal degradation of intermediates above 160°C

- Labor-intensive purification requiring multiple chromatographic steps

Recent advancements have optimized stoichiometric ratios through computational modeling, particularly for the sulfonamide coupling step. Molecular dynamics simulations suggest optimal molar ratios of 1:1.2 (quinoline derivative:sulfonyl chloride) in dichloromethane at 0°C, improving yields to 78% while maintaining 99% purity.

The strategic positioning of the chlorine atom at the 5-position of the thiophene ring in 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide represents a critical structural feature that significantly influences the compound's pharmacological properties. Research has demonstrated that halogen substitution, particularly chlorine, profoundly affects the electronic distribution and binding characteristics of quinoline-based sulfonamide derivatives [1] [2] [3].

The electron-withdrawing nature of the chlorine substituent at the 5-position creates a distinctive electronic environment that enhances the compound's binding affinity to biological targets. Studies on related quinoline derivatives have shown that chlorine substitution can improve potency by 2-3 fold compared to non-halogenated analogs [2] [4]. This enhancement is attributed to the chlorine atom's ability to modulate the electron density of the thiophene ring, thereby optimizing intermolecular interactions with target proteins [3].

Computational studies utilizing density functional theory calculations have revealed that the 5-chloro substituent significantly affects the molecular orbital configuration of the compound. The electron-withdrawing effect of chlorine stabilizes the highest occupied molecular orbital energy, resulting in altered reactivity patterns that favor specific biological interactions [5] [6]. The calculated bond lengths and angles demonstrate that chlorine substitution induces subtle but important conformational changes in the thiophene ring system, with optimized structures showing S-C bond lengths of 1.73-1.75 Å and modified dihedral angles that enhance the overall pharmacophore geometry [6] [7].

Structure-activity relationship analyses have demonstrated that the positioning of halogen substituents is crucial for maintaining optimal biological activity. While chlorine at the 5-position provides enhanced potency, alternative positioning at the 3- or 4-positions of the thiophene ring results in decreased efficacy [8]. This positional specificity is attributed to the precise spatial requirements for target protein binding, where the 5-chloro substituent optimally aligns with hydrophobic binding pockets in the target site [9] [10].

The impact of chlorine substitution extends beyond simple electronic effects to influence the compound's pharmacokinetic properties. The increased lipophilicity conferred by the chlorine atom enhances membrane permeability by approximately 15-30%, facilitating improved cellular uptake and distribution [4] [11]. Additionally, the chlorine substituent provides metabolic stability by creating a sterically hindered environment that protects against enzymatic degradation [2] [11].

Quinoline Ring Modification Strategies for Enhanced Bioavailability

The quinoline ring system in 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide serves as a versatile scaffold for bioavailability enhancement through strategic structural modifications. Contemporary medicinal chemistry approaches have identified multiple modification strategies that can significantly improve the pharmacokinetic profile of quinoline-based therapeutics [12] [13] [14].

Halogenation strategies represent one of the most effective approaches for enhancing quinoline bioavailability. The introduction of fluorine or chlorine atoms at strategic positions, particularly the 6- and 7-positions, has been shown to improve membrane permeability while maintaining target selectivity [11] [15]. Research has demonstrated that 6-fluoroquinoline derivatives exhibit enhanced blood-brain barrier penetration, with bioavailability improvements of 50-200% compared to unsubstituted analogs [15] [16]. The mechanism underlying this enhancement involves the fluorine atom's unique properties, which increase lipophilicity while maintaining hydrogen bonding capabilities [11].

Methoxy and alkoxy substitutions at the 6- and 7-positions of the quinoline ring provide an alternative strategy for solubility enhancement. These modifications introduce polar functionality that improves aqueous solubility by 20-40% while preserving the core pharmacophore integrity [12] [14]. The hydrophilic nature of these substituents facilitates dissolution in biological fluids, thereby enhancing oral absorption and systemic availability [12].

Prodrug approaches represent a sophisticated strategy for circumventing bioavailability limitations associated with polar quinoline derivatives. Esterification of carboxyl groups or masking of polar functionalities through reversible chemical modifications can dramatically improve membrane permeation [15] [17]. Research on kynurenic acid derivatives, which share structural similarities with quinoline-based compounds, has demonstrated that ester prodrugs can achieve 100-300% improvements in central nervous system penetration [15] [16].

Hybrid molecule design offers another promising avenue for bioavailability enhancement. The conjugation of quinoline scaffolds with lipophilic moieties or cell-penetrating peptides can significantly improve tissue distribution and target selectivity [18] [19]. Studies have shown that quinoline-lipid conjugates exhibit enhanced membrane association and prolonged tissue residence times, resulting in improved therapeutic efficacy [19] [20].

Advanced delivery strategies utilizing nanoparticle encapsulation have emerged as particularly effective methods for overcoming quinoline bioavailability challenges. Lipid-based nanoparticles, polymeric carriers, and exosome-based delivery systems can improve stability and provide targeted delivery to specific tissues [16] [20]. These approaches have demonstrated 100-500% improvements in bioavailability while reducing off-target effects [16].

The implementation of structure-based drug design principles has enabled the rational optimization of quinoline derivatives for enhanced bioavailability. Computational modeling studies have identified specific structural features that correlate with improved pharmacokinetic properties, including optimal logP values (2.0-3.5), polar surface areas (60-90 Ų), and molecular weights (250-450 Da) [21] [20]. These parameters align well with Lipinski's Rule of Five and provide guidance for systematic structural optimization [20].

Thiophene-Sulfonamide Conformation Analysis Through Computational Modeling

Computational modeling studies have provided detailed insights into the conformational behavior and structural dynamics of the thiophene-sulfonamide moiety in 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide. These investigations have employed sophisticated theoretical approaches, including density functional theory calculations and molecular dynamics simulations, to elucidate the three-dimensional structure and flexibility of this important pharmacophore [5] [6] [7].

Density functional theory calculations using the B3LYP/6-311G(d,p) level of theory have revealed critical geometric parameters for the thiophene-sulfonamide system. The optimized structures demonstrate characteristic bond lengths of 1.73-1.75 Å for the sulfur-carbon bonds in the thiophene ring, which closely match experimental crystallographic data [5] [6]. The sulfonamide group exhibits typical geometric features with S=O bond lengths of 1.42 Å and S-NH₂ bond lengths of 1.64 Å, values that are consistent with literature reports for related sulfonamide compounds [6] [7].

The conformational analysis has identified significant flexibility in the dihedral angle between the thiophene and quinoline ring systems. Computational studies reveal that this dihedral angle can vary between 45-60 degrees, depending on the surrounding chemical environment and intermolecular interactions [5] [22]. This conformational flexibility is crucial for the compound's ability to adapt to different binding sites and optimize protein-ligand interactions [22].

Molecular electrostatic potential mapping has provided valuable insights into the electronic distribution and reactive sites of the thiophene-sulfonamide system. These calculations reveal that the sulfonamide oxygen atoms serve as strong electron-withdrawing centers, creating regions of positive electrostatic potential that are favorable for hydrogen bonding interactions with biological targets [5] [7]. The thiophene sulfur atom exhibits intermediate electronegativity, contributing to the overall electronic balance of the molecule [6].

Frontier molecular orbital analysis has elucidated the electronic properties that govern the compound's reactivity and stability. The highest occupied molecular orbital is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital extends across both the thiophene and quinoline components [5] [7]. The calculated energy gap between these orbitals (3.7-4.3 eV) indicates moderate chemical stability while maintaining sufficient reactivity for biological interactions [7].

Vibrational frequency calculations have provided detailed assignments for the infrared spectroscopic features of the thiophene-sulfonamide system. Key vibrational modes include the symmetric and asymmetric stretching vibrations of the sulfonamide group at approximately 1150-1350 cm⁻¹, along with characteristic thiophene ring vibrations in the 1400-1600 cm⁻¹ region [5] [6]. These calculated frequencies show excellent agreement with experimental spectroscopic data, validating the computational models [7].

Molecular dynamics simulations have revealed the dynamic behavior of the thiophene-sulfonamide system in solution environments. These studies demonstrate that the compound exhibits restricted rotation around the sulfonamide bond, with preferred conformations that maximize intramolecular stabilization [23] [24]. The simulations also reveal the formation of intermolecular hydrogen bonding networks involving the sulfonamide group, which contributes to the compound's solubility and biological activity [23].

The conformational preferences identified through computational modeling have direct implications for the compound's biological activity. The preferred dihedral angles and conformational states correlate with optimal binding geometries for target proteins, particularly those involved in enzyme inhibition or receptor binding [10] [24]. These insights provide valuable guidance for structure-based drug design efforts aimed at optimizing the therapeutic potential of thiophene-sulfonamide derivatives [24] [25].